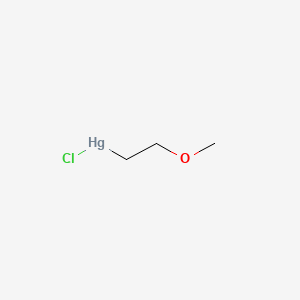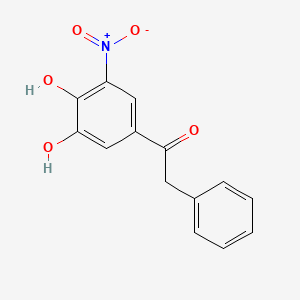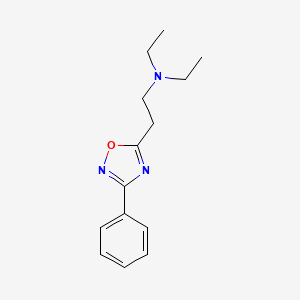
Oxolamine
Overview
Description
Oxolamine is a compound known for its antitussive (cough suppressant) and anti-inflammatory properties. It is primarily used to treat conditions such as pharyngitis, tracheitis, bronchitis, bronchiectasis, and pertussis . This compound is available as a generic drug in many jurisdictions and is marketed internationally .
Mechanism of Action
Target of Action
Oxolamine primarily targets the nerve receptors of the respiratory tract . These nerve receptors play a crucial role in triggering the cough reflex, a key symptom in conditions such as pharyngitis, tracheitis, bronchitis, bronchiectasis, and pertussis .
Mode of Action
This compound interacts with its targets, the nerve receptors of the respiratory tract, by exerting a mild local anesthetic action . This interaction reduces the sensitivity of the cough reflex, thereby minimizing the urge to cough . Additionally, this compound also has anti-inflammatory activity, which further reduces irritation of the nerve receptors of the respiratory tract .
Biochemical Pathways
It is known that the compound’s anesthetic and anti-inflammatory actions on the respiratory tract nerve receptors help suppress the cough reflex
Pharmacokinetics
Factors such as the drug’s physicochemical properties, formulation, and route of administration would all play a role in determining these ADME properties .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a reduction in the sensitivity of the cough reflex and a decrease in irritation of the nerve receptors of the respiratory tract . These effects result in the suppression of coughing, providing symptomatic relief in conditions such as pharyngitis, tracheitis, bronchitis, bronchiectasis, and pertussis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many drugs, including this compound. Factors such as temperature, humidity, and exposure to light could potentially affect the stability of the drug. Additionally, lifestyle and environmental factors such as diet, smoking, and exposure to other medications or toxins could potentially influence the drug’s efficacy through interactions or interference with its absorption, distribution, metabolism, or excretion . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxolamine involves the formation of a 1,2,4-oxadiazole ring. One common method includes the reaction of diethylamine with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid . The reaction conditions typically involve the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
In industrial settings, this compound is often produced in the form of a syrup. The preparation method involves dissolving this compound in water, followed by the addition of citrate, methylparaben, gardenia yellow, and orange essence. The mixture is then stirred and heated to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Oxolamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxadiazole derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the phenyl ring, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products Formed
The major products formed from these reactions include various oxadiazole derivatives, amine derivatives, and substituted phenyl derivatives .
Scientific Research Applications
Oxolamine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Oxeladin: Another antitussive agent that helps clear the respiratory tract by increasing secretion and thinning bronchial secretions.
Butalamine: Used in the treatment of respiratory conditions and has similar anti-inflammatory properties.
Pleconaril: An antiviral compound with structural similarities to oxolamine.
Uniqueness of this compound
This compound is unique due to its dual action as both an antitussive and anti-inflammatory agent. Unlike some other compounds, it does not cause tolerance or addiction, making it suitable for long-term use .
Properties
IUPAC Name |
N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCHQQSVJAAUQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1219-20-1 (mono-hydrochloride), 1949-20-8 (citrate) | |
| Record name | Oxolamine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5023403 | |
| Record name | Oxolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959-14-8 | |
| Record name | Oxolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxolamine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxolamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13216 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxolamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.267 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90BEA145GY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of oxolamine?
A1: While the exact mechanism remains unclear, studies suggest this compound's antitussive activity stems primarily from a peripheral action, possibly by affecting sensory receptors in the bronchial tree rather than central nervous system suppression. []
Q2: Does this compound possess other pharmacological activities besides cough suppression?
A2: Yes, research indicates this compound exhibits analgesic, anti-inflammatory, local anesthetic, and antispasmodic properties. [] Further research is needed to fully elucidate these effects and their underlying mechanisms.
Q3: How stable is this compound citrate in different oral liquid preparations?
A3: A study investigating cefditoren stability found this compound citrate, in the form of Pebron® syrup, provided varying cefditoren stability depending on storage temperature. At 25°C, stability persisted for 7 days, while at 4°C, it lasted 45 days. []
Q4: Does current research suggest any catalytic properties or applications for this compound?
A4: Current research primarily focuses on this compound's pharmacological properties, particularly its antitussive activity. There is limited information available regarding catalytic properties or applications in the provided papers.
Q5: Have any computational studies been conducted on this compound and its interactions with biological targets?
A5: While the provided papers do not detail specific computational studies on this compound, one study utilizes an in-silico simulated interaction approach to investigate the potential of pleconaril, another 1,2,4-oxadiazole antiviral drug, with SARS-COV-2 proteins. [] This highlights the potential application of computational methods in understanding this compound's interactions with biological targets.
Q6: Is there information on how modifications to the this compound structure affect its activity or potency?
A6: The provided papers mainly focus on analytical methods and clinical observations rather than SAR studies. Further research is needed to understand how structural modifications impact this compound's pharmacological profile.
Q7: Have sustained-release formulations of this compound citrate been developed?
A7: Yes, research demonstrates the development of sustained-release this compound citrate tablets using microencapsulation techniques. This formulation aimed to prolong drug release, potentially improving patient compliance and reducing side effects. []
Q8: Does this compound exhibit any gender-specific pharmacokinetic interactions?
A8: Research in rats showed a significant increase in the area under the curve (AUC) of oral warfarin when co-administered with this compound in males, but not in females. This difference is attributed to this compound's inhibition of CYP2B1, a male-dominant cytochrome P450 enzyme involved in warfarin metabolism. []
Q9: What in vivo studies have been conducted to evaluate the efficacy of this compound as an antitussive?
A9: One study investigated the effect of this compound syrup on cough sensitivity in patients with Chronic Obstructive Pulmonary Disease (COPD) using capsaicin challenge. [] Further research is needed to determine its effectiveness compared to other antitussives.
Q10: Are there any studies comparing the efficacy of this compound to other cough suppressants?
A10: A clinical trial compared the efficacy of guacetisal and this compound phosphate in treating chronic obstructive bronchopathy. The results indicated superior activity for guacetisal. []
Q11: Are there known cases of resistance developing to this compound's antitussive effects?
A11: The provided papers do not mention any specific cases of resistance developing to this compound.
Q12: What are the known toxicological effects of this compound?
A12: While considered relatively safe, this compound has been associated with hallucinations in children under ten years old, potentially linked to inappropriate dosing. [] One study suggested its acute and chronic toxicity is low with minimal side effects in experimental settings. []
Q13: Have any targeted drug delivery strategies been explored for this compound?
A13: The provided papers mainly focus on conventional formulations of this compound citrate, such as syrups and tablets. Targeted drug delivery approaches are not specifically discussed.
Q14: What analytical methods are commonly employed for the detection and quantification of this compound citrate?
A14: Several studies utilize UV spectrophotometry for this compound citrate determination. [, , , , , , , , ] Additionally, high-performance liquid chromatography (HPLC) coupled with PDA or MS/MS is employed for analyzing this compound citrate in various formulations. [, , , ] One study specifically utilizes LC-MS/MS for quantifying this compound phosphate in human plasma. []
Q15: Do the provided papers discuss the environmental impact or degradation of this compound?
A15: The provided papers primarily focus on the pharmaceutical aspects of this compound and do not address its environmental impact or degradation.
Q16: What is known about the dissolution properties of this compound citrate tablets?
A16: One study investigated the dissolution profile of 100mg this compound citrate tablets in 0.01N HCl and phosphate buffer using a USPXXI paddle method. The study found satisfactory drug release under these conditions. []
Q17: How have the analytical methods used to quantify this compound been validated?
A17: Several studies highlight the validation of their analytical methods according to ICH guidelines, ensuring accuracy, precision, and specificity. [, , , , , , , ] Parameters like linearity, accuracy, precision, robustness, and solution stability are commonly assessed.
Q18: What quality control measures are typically employed during the development and manufacturing of this compound formulations?
A18: While specific quality control procedures are not explicitly detailed, the use of validated analytical methods and adherence to ICH guidelines during method development and validation suggest a strong emphasis on quality control throughout the development and manufacturing processes. [, , , , , , , ]
Q19: Does this compound induce any significant immunological responses?
A19: The provided papers primarily focus on other aspects of this compound and do not provide information about its potential immunogenicity.
Q20: Does this compound interact with drug transporters or affect drug-metabolizing enzymes?
A20: While the provided research does not extensively explore these interactions, one study shows that this compound inhibits CYP2B1 activity in male rats, suggesting a potential for drug-metabolizing enzyme interactions. [] Further research is needed to comprehensively understand the extent and clinical significance of these interactions.
Q21: What is known about the biocompatibility and biodegradability of this compound?
A21: The provided research does not specifically address the biocompatibility or biodegradability of this compound. Further studies are needed to investigate these aspects.
Q22: Do the provided papers discuss any specific strategies for recycling or waste management related to this compound?
A22: The provided research primarily focuses on the pharmaceutical aspects of this compound and does not delve into recycling or waste management strategies.
Q23: What research infrastructure and resources are crucial for advancing our understanding of this compound?
A23: Advancing our understanding of this compound necessitates a multidisciplinary approach involving:
Q24: What are some of the historical milestones in this compound research?
A24: The provided papers highlight several milestones, including:
- Early research demonstrating this compound's antitussive activity and exploring its other pharmacological properties. []
- Development and evaluation of sustained-release formulations to improve patient compliance and minimize side effects. []
- Investigations into potential drug interactions and gender-specific pharmacokinetic profiles. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


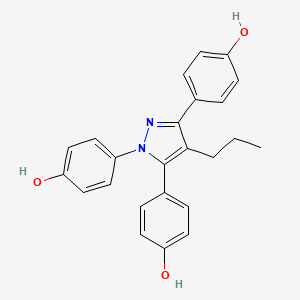
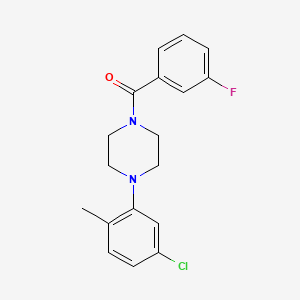
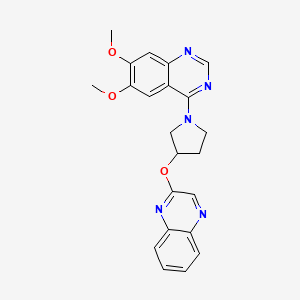
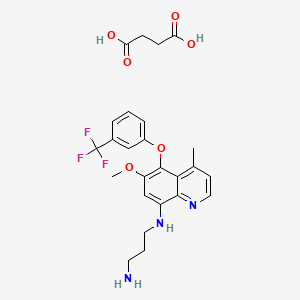


![[1-Phosphono-2-(pyridin-2-ylamino)ethyl]phosphonic acid](/img/structure/B1677986.png)
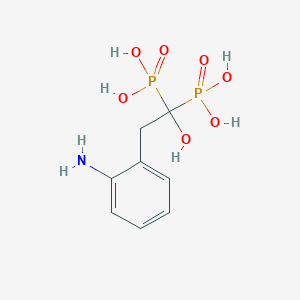
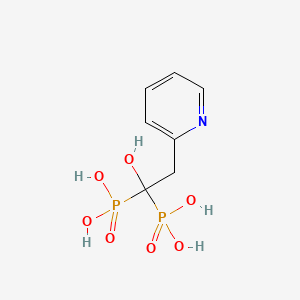
![[1-Hydroxy-1-phosphono-2-(piperidin-2-yl)ethyl]phosphonic acid](/img/structure/B1677989.png)
![{[(3-Methylpyridin-2-Yl)amino]methanediyl}bis(Phosphonic Acid)](/img/structure/B1677993.png)
